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Compound of Interest

Compound Name: (Rac)-Myrislignan

Cat. No.: B149784 Get Quote

(Rac)-Myrislignan, a naturally occurring lignan, has garnered significant scientific interest for

its diverse pharmacological activities. Isolated from plants such as Myristica fragrans Houtt.

(nutmeg), this compound has demonstrated promising anti-inflammatory, anti-parasitic, and

anti-cancer properties. This technical guide provides a comprehensive overview of the

pharmacological profile of (Rac)-Myrislignan, detailing its mechanisms of action, summarizing

key quantitative data, and outlining the experimental protocols used in its evaluation.

Core Pharmacological Activities
Myrislignan exhibits a range of biological effects, primarily centered around its ability to

modulate inflammatory pathways and interfere with cellular processes in pathogens and cancer

cells.

Anti-Inflammatory Activity
Myrislignan has been shown to possess significant anti-inflammatory properties. Its primary

mechanism in this regard involves the inhibition of the nuclear factor-kappa B (NF-κB) signaling

pathway.[1][2] By suppressing NF-κB activation, Myrislignan dose-dependently inhibits the

expression of key pro-inflammatory mediators, including inducible nitric oxide synthase (iNOS)

and cyclooxygenase-2 (COX-2), in lipopolysaccharide (LPS)-stimulated macrophage cells.[1]

This leads to a reduction in the production of inflammatory cytokines such as interleukin-6 (IL-

6) and tumor necrosis factor-alpha (TNF-α).[1]
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A substantial body of research has focused on the potent activity of Myrislignan against the

obligate intracellular parasite Toxoplasma gondii, the causative agent of toxoplasmosis.[3][4]

Myrislignan effectively inhibits the proliferation and invasion of T. gondii tachyzoites in vitro and

reduces the parasite burden in murine models in vivo.[3][4] The primary mechanism of its anti-

Toxoplasma activity is the induction of mitochondrial dysfunction in the parasite.[3][4] This is

characterized by a reduction in the mitochondrial membrane potential (ΔΨm) and decreased

ATP levels, ultimately leading to parasite death.[3][4] Electron microscopy has revealed

significant morphological changes, including surface shrinkage and mitochondrial damage, in

tachyzoites exposed to Myrislignan.[3][4]

Anti-Cancer Activity
Preliminary studies have suggested that Myrislignan may possess anti-cancer properties.

Research has indicated that it can induce apoptosis and cell cycle arrest in A549 lung cancer

cells.[3] This is reportedly achieved through the activation of the mitogen-activated protein

kinase (MAPK) pathway and inhibition of the epidermal growth factor receptor (EGFR)

signaling pathway.[3]

Quantitative Pharmacological Data
The following tables summarize the key quantitative data from in vitro and in vivo studies on

(Rac)-Myrislignan.

Table 1: In Vitro Activity of Myrislignan
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Activity
Cell Line /
Organism

Parameter Value Reference

Anti-Toxoplasma

gondii

T. gondii

tachyzoites
EC50 32.41 µg/mL [3][4]

Cytotoxicity

Vero (African

green monkey

kidney) cells

IC50 228.22 µg/mL [3]

Cytotoxicity Vero cells
No significant

cytotoxicity
< 132 µg/mL [3][4]

Anti-proliferative

Human

colorectal

adenocarcinoma

(Caco-2) cells

IC50 146 µg/mL [5]

Table 2: In Vivo Pharmacokinetic Parameters of Myrislignan in Rats

Administration
Route

Dose Cmax AUC0–t Reference

Oral (Monomer) 18.3 mg/kg
102.44 ± 16.51

ng/mL

156.11 ± 39.54

µg·h/L
[6]

Oral (M. fragrans

Extract)

0.33 g/kg

(containing 18.3

mg/kg

Myrislignan)

55.67 ± 13.32

ng/mL
Not Reported [6]

Table 3: In Vivo Pharmacokinetic Parameters of Myrislignan in BALB/c Mice

Administration Route Dose Bioavailability (F)

Oral 200 mg/kg
1.97% (relative to

intraperitoneal administration)

Intraperitoneal 50 mg/kg -
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Signaling Pathways and Mechanisms of Action
The pharmacological effects of Myrislignan are mediated through its interaction with specific

cellular signaling pathways.

Inhibition of the NF-κB Signaling Pathway
Myrislignan's anti-inflammatory effects are primarily attributed to its ability to inhibit the NF-κB

signaling pathway.
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Caption: Myrislignan inhibits the LPS-induced NF-κB signaling pathway.

Induction of Mitochondrial Dysfunction in Toxoplasma
gondii
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Myrislignan's potent anti-parasitic activity against T. gondii is mediated by its ability to disrupt

mitochondrial function.
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Caption: Myrislignan induces mitochondrial dysfunction in T. gondii.

Experimental Protocols
This section details the methodologies for key experiments cited in the evaluation of (Rac)-
Myrislignan's pharmacological profile.

Cell Viability and Cytotoxicity Assays
4.1.1. CCK-8 (Cell Counting Kit-8) Assay

Objective: To assess the cytotoxicity of Myrislignan on host cells (e.g., Vero cells).
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Protocol:

Seed Vero cells in 96-well plates and culture until confluent.

Treat the cells with varying concentrations of Myrislignan for a specified period (e.g., 24

hours). A vehicle control (e.g., DMSO) is run in parallel.

Add CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

Measure the absorbance at 450 nm using a microplate reader.

Calculate cell viability as a percentage of the control group. The IC50 value is determined

from the dose-response curve.[3][4]

4.1.2. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Objective: To measure cell proliferation and viability.

Protocol:

Plate cells in a 96-well plate and treat with different concentrations of the test compound.

After the incubation period, add MTT solution to each well and incubate for 4 hours.

Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the

formazan crystals.

Measure the absorbance at 570 nm.[7]

In Vitro Anti-Toxoplasma gondii Assays
4.2.1. Tachyzoite Proliferation Assay (Quantitative PCR)

Objective: To quantify the inhibitory effect of Myrislignan on T. gondii tachyzoite proliferation.

Protocol:

Infect a monolayer of host cells (e.g., Vero cells) with T. gondii tachyzoites.
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After a brief incubation to allow for invasion, remove extracellular parasites and add

medium containing various concentrations of Myrislignan.

After 24-48 hours of incubation, extract total DNA from the infected cells.

Perform quantitative PCR (qPCR) using primers specific for a T. gondii gene (e.g., the B1

gene).

The relative quantification of parasite DNA is used to determine the extent of proliferation

inhibition and calculate the EC50 value.[3][4]

4.2.2. Invasion Assay (Giemsa Staining)

Objective: To assess the effect of Myrislignan on the invasion of host cells by T. gondii

tachyzoites.

Protocol:

Pre-incubate freshly harvested tachyzoites with different concentrations of Myrislignan for

a short period.

Allow the treated tachyzoites to invade a monolayer of host cells for a defined time (e.g.,

1-2 hours).

Wash the cells to remove non-invading parasites.

Fix and stain the cells with Giemsa stain.

Count the number of infected and uninfected cells under a microscope to determine the

invasion rate.[3][4]

Mitochondrial Function Assays
4.3.1. Mitochondrial Membrane Potential (ΔΨm) Assay (MitoTracker Red CMXRos Staining)

Objective: To evaluate the effect of Myrislignan on the mitochondrial membrane potential of

T. gondii tachyzoites.
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Protocol:

Treat tachyzoites with Myrislignan for a specified duration.

Incubate the treated parasites with MitoTracker Red CMXRos, a fluorescent dye that

accumulates in active mitochondria.

Analyze the fluorescence intensity of the stained tachyzoites using flow cytometry or

fluorescence microscopy. A decrease in fluorescence indicates a loss of mitochondrial

membrane potential.[3][4]

4.3.2. ATP Level Detection Assay

Objective: To measure the impact of Myrislignan on ATP production in T. gondii.

Protocol:

Incubate tachyzoites with various concentrations of Myrislignan.

Lyse the parasites to release intracellular ATP.

Measure the ATP concentration using a commercially available ATP detection kit, which is

typically based on the luciferin-luciferase reaction.

The luminescence produced is proportional to the amount of ATP present.[3][4]

Electron Microscopy
Objective: To visualize the morphological changes in T. gondii tachyzoites induced by

Myrislignan.

Protocol:

Treat infected host cells or isolated tachyzoites with Myrislignan.

Fix the samples with glutaraldehyde and osmium tetroxide.

Dehydrate the samples through a graded series of ethanol concentrations.
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Embed the samples in resin and prepare ultrathin sections.

Stain the sections with uranyl acetate and lead citrate.

Examine the ultrastructure of the tachyzoites using a transmission electron microscope

(TEM), paying close attention to the mitochondria and overall morphology.[3]

Pharmacokinetic Studies in Animal Models
Objective: To determine the pharmacokinetic profile of Myrislignan following oral or

intraperitoneal administration.

Protocol:

Administer a single dose of Myrislignan to rodents (e.g., rats or mice).

Collect blood samples at various time points post-administration.

Separate the plasma and extract Myrislignan using an appropriate solvent.

Quantify the concentration of Myrislignan in the plasma samples using a validated

analytical method, such as liquid chromatography-tandem mass spectrometry (LC-

MS/MS).[6][8]

Calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, and

bioavailability, using non-compartmental analysis.[6][8]

Conclusion
(Rac)-Myrislignan is a promising natural product with a well-defined pharmacological profile,

particularly in the realms of anti-inflammatory and anti-parasitic activity. Its mechanisms of

action, centered on the inhibition of the NF-κB pathway and the disruption of mitochondrial

function, provide a solid foundation for further investigation and potential therapeutic

development. The quantitative data and experimental protocols outlined in this guide offer a

valuable resource for researchers and drug development professionals interested in exploring

the full therapeutic potential of this versatile lignan. Further studies are warranted to fully

elucidate its anti-cancer properties and to optimize its pharmacokinetic profile for clinical

applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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